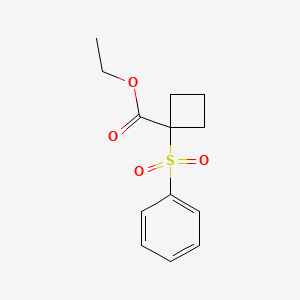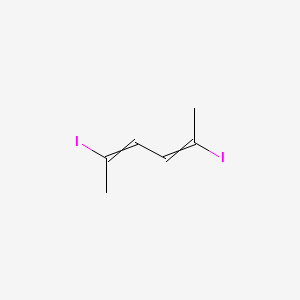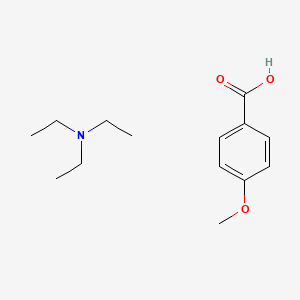![molecular formula C13H20O2Si B14401252 {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 86593-93-3](/img/structure/B14401252.png)
{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a benzyloxy group and a trimethylsilyl group attached to a prop-1-en-1-yl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of benzyloxypropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Benzyloxypropene+Trimethylsilyl chlorideBase[1-(Benzyloxy)prop-1-en-1-yl]oxy(trimethyl)silane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-en-1-yl moiety can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: {[1-(Benzyloxy)prop-1-yl]oxy}(trimethyl)silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzyloxy group can undergo oxidation or reduction, while the trimethylsilyl group can be substituted with other functional groups. These reactions are facilitated by the stability of the silicon-carbon bond and the ability of the compound to act as a nucleophile or electrophile in different reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(dimethyl)silane
- {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(ethyl)silane
- {[1-(Benzyloxy)prop-1-en-1-yl]oxy}(phenyl)silane
Uniqueness
{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which provides greater steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where stability and selectivity are important.
Propiedades
Número CAS |
86593-93-3 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
trimethyl(1-phenylmethoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20O2Si/c1-5-13(15-16(2,3)4)14-11-12-9-7-6-8-10-12/h5-10H,11H2,1-4H3 |
Clave InChI |
HPZIBRBGEJMOJA-UHFFFAOYSA-N |
SMILES canónico |
CC=C(OCC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


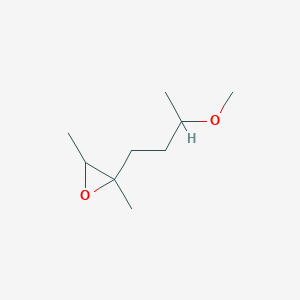
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
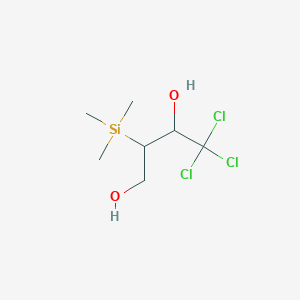

![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)

